molecular formula C18H12Cl12 B171357 Anti-dodecachloropentacyclooctadecadiene CAS No. 135821-74-8

Anti-dodecachloropentacyclooctadecadiene

Cat. No. B171357
M. Wt: 653.7 g/mol
InChI Key: UGQQAJOWXNCOPY-VBCJEVMVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anti-dodecachloropentacyclooctadecadiene is a chemical compound with the molecular formula C18H12Cl12 . It has an average mass of 653.724 Da and a monoisotopic mass of 647.720154 Da . It has 8 defined stereocenters .


Molecular Structure Analysis

The molecular structure of Anti-dodecachloropentacyclooctadecadiene is complex, with 8 defined stereocenters . The compound has a molecular formula of C18H12Cl12 .


Physical And Chemical Properties Analysis

Anti-dodecachloropentacyclooctadecadiene has a molecular formula of C18H12Cl12, an average mass of 653.724 Da, and a monoisotopic mass of 647.720154 Da .

Scientific Research Applications

Abstract

Research has identified Anti-dodecachloropentacyclooctadecadiene as a dechlorinated breakdown product of Chlorinated flame retardants like Dechlorane Plus (DP), commonly used in various commercial applications. Its environmental presence, detected in aquatic organisms near a chemical production facility, raises concerns about its accumulation and trophic magnification in food webs. Trophic magnification factors (TMFs) and biota-sediment accumulation factors (BSAFs) suggest that Anti-dodecachloropentacyclooctadecadiene, along with other structurally related compounds, exhibits biomagnification, meaning its concentration increases at higher trophic levels in the food web. The trophic level-related concentration ratios and the stereoselectivity in bioaccumulation highlight the ecological risks and the need for further environmental monitoring and impact assessment of these compounds (Wang et al., 2015).

Interaction with Biological Systems

Abstract

Synthetic bilayer-forming compounds, including Anti-dodecachloropentacyclooctadecadiene derivatives, have shown a range of interactions with prokaryotic and eukaryotic cells, including cell adhesion, charge alteration, and viability loss at certain concentrations. These interactions are of significant interest, as they suggest potential applications of these compounds as antimicrobial agents, exhibiting differential cytotoxicity in vitro. The multifaceted roles of these synthetic bilayers, both as potential drugs and carriers for other therapeutic agents, present a promising area for further research and application in biomedicine (Carmona-Ribeiro, 2003).

Implications for Wildlife and Environmental Health

Abstract

The environmental prevalence of Dechlorane-related compounds (DRCs), including Anti-dodecachloropentacyclooctadecadiene, was assessed in Baltic wild salmon. The detection of these compounds in muscle tissues raises concerns about environmental contamination and its potential effects on wildlife health. Although the observed concentrations were lower compared to other industrialized areas, the significant relationships between DRCs and other environmental contaminants necessitate ongoing monitoring and evaluation of the ecological and health implications of these persistent organic pollutants (Rjabova et al., 2016).

properties

IUPAC Name

(1R,2R,5R,6R,9S,10S,13S,14S)-1,6,7,8,9,14,15,16,17,17,18,18-dodecachloropentacyclo[12.2.1.16,9.02,13.05,10]octadeca-7,15-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl12/c19-9-10(20)15(25)7-3-4-8-6(2-1-5(7)13(9,23)17(15,27)28)14(24)11(21)12(22)16(8,26)18(14,29)30/h5-8H,1-4H2/t5-,6-,7+,8+,13-,14-,15+,16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQQAJOWXNCOPY-VBCJEVMVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CCC3C1C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl)C5(C(=C(C2(C5(Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@H](CC[C@H]3[C@@H]1[C@]4(C(=C([C@@]3(C4(Cl)Cl)Cl)Cl)Cl)Cl)[C@@]5(C(=C([C@]2(C5(Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201016864
Record name anti-Dechlorane Plus
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

653.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anti-dodecachloropentacyclooctadecadiene

CAS RN

135821-74-8
Record name Dodecachloropentacyclooctadecadiene, anti-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135821748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name anti-Dechlorane Plus
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DODECACHLOROPENTACYCLOOCTADECADIENE, ANTI-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1OSJ03H46
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.